

Advanced Application Note: Reaction Protocols for 2-(2-Chloroethoxy)propane

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445

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Executive Summary & Chemical Profile[1][2][3]

2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-Chloroethyl isopropyl ether, is a bifunctional building block featuring a primary alkyl chloride and an ether linkage.[1] In medicinal chemistry, it is primarily utilized to introduce the 2-isopropoxyethyl motif onto nucleophilic scaffolds (phenols, amines, thiols). This modification serves two critical functions in drug design:

- **LogP Modulation:** The ether oxygen introduces polarity to balance the lipophilic isopropyl group, often improving solubility profiles compared to simple alkyl chains.
- **Linker Chemistry:** It acts as a short, flexible spacer in PROTACs or bioconjugates.

Unlike simple alkyl halides, the presence of the

-oxygen atom influences reactivity through the inductive effect (making the

-carbon more electrophilic) and potential anchimeric assistance, though it also increases the risk of peroxide formation during storage.

Physical Properties & Hazard Data

Property	Value	Notes
Structure		Primary chloride, Secondary ether
Molecular Weight	122.60 g/mol	
Boiling Point	129–131 °C	Liquid at RT; moderate volatility
Density	0.96 g/mL	Slightly less dense than water
Solubility	Miscible in EtOH, Et ₂ O, DMF	Limited solubility in water
Flash Point	~28 °C	Flammable Liquid (Cat 3)
Toxicity	Acute Tox. 3 (Oral/Inhal)	Toxic if swallowed or inhaled

Safety & Handling (Critical)

WARNING: This compound is classified as Acute Toxic.^[2] Standard "lab coat and glasses" protocols are insufficient.

- Containment: All transfers must occur within a certified chemical fume hood.
- Peroxide Management: As an ether, this reagent can form explosive peroxides upon prolonged exposure to air.
 - Test: Use starch-iodide paper before heating or distilling.
 - Storage: Store under inert gas (Argon/Nitrogen) in amber glass.
- PPE:
 - Gloves: Nitrile (double-gloved) or Silver Shield/4H (laminated) for prolonged handling. The ether moiety facilitates permeation through standard latex.
 - Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor cartridges is required.

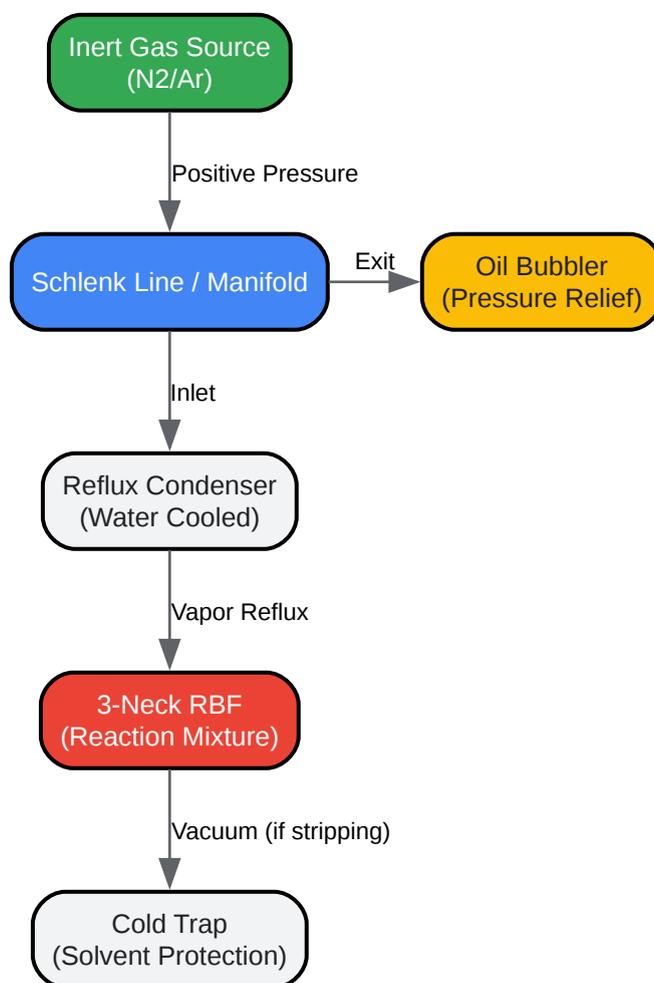
Laboratory Setup

Reaction Vessel Assembly

For standard alkylation (SN2), moisture exclusion is critical to prevent hydrolysis of the alkyl chloride or deactivation of the nucleophile.

- Vessel: 3-Neck Round Bottom Flask (RBF).
- Condenser: Reflux condenser (Liebig or Dimroth) connected to an inert gas manifold.
- Temperature Control: Oil bath with a digital contact thermometer (avoid hot plates directly on glass for scale >5g).
- Agitation: Overhead mechanical stirrer recommended for slurries (e.g., in acetone); magnetic stirring is sufficient for homogeneous solutions.

Inert Atmosphere Diagram (Graphviz)



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Figure 1: Standard inert atmosphere setup for alkylation reactions preventing moisture ingress and peroxide accumulation.

Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)

This is the primary application. The reaction follows an SN₂ mechanism.^[3] Reaction:

Reagents & Stoichiometry

- Substrate (Phenol): 1.0 equiv
- **2-(2-Chloroethoxy)propane**: 1.2 – 1.5 equiv (Excess drives kinetics due to moderate reactivity of alkyl chlorides).

- Base: Potassium Carbonate (, anhydrous) - 2.0 equiv.
 - Note: For unreactive phenols, use Cesium Carbonate () or Sodium Hydride ().
- Catalyst: Potassium Iodide () - 0.1 equiv (Finkelstein condition to generate reactive alkyl iodide in situ).
- Solvent: Acetonitrile () or DMF. (Acetonitrile is preferred for easier workup; DMF for higher T).

Step-by-Step Methodology

- Preparation: Flame-dry the 3-neck flask and cool under flow.
- Charging: Add the Phenol (10 mmol) and Anhydrous (20 mmol) to the flask.
- Solvent: Add Acetonitrile (30 mL, 0.33 M) and stir for 15 min at RT to deprotonate the phenol (formation of phenoxide).
- Addition: Add **2-(2-Chloroethoxy)propane** (12-15 mmol) via syringe.
- Catalysis: Add catalytic (1 mmol).
- Reaction: Heat to reflux (80–82 °C) for 12–18 hours.
 - Monitoring: Check TLC every 4 hours. The alkyl chloride is not UV active; follow the disappearance of the Phenol.

- Workup:
 - Cool to RT.
 - Filter off the solid salts (, excess).
 - Concentrate the filtrate under reduced pressure.
 - Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
 - Dry over , filter, and concentrate.

Protocol 2: N-Alkylation of Secondary Amines

Reaction:

Optimization Notes

Amines are more nucleophilic than phenols, but over-alkylation (quaternization) is a risk. Since **2-(2-Chloroethoxy)propane** is a primary halide, steric hindrance is low.

- Base Choice:
or DIPEA (Hünig's base).
- Solvent: DMF or Toluene.

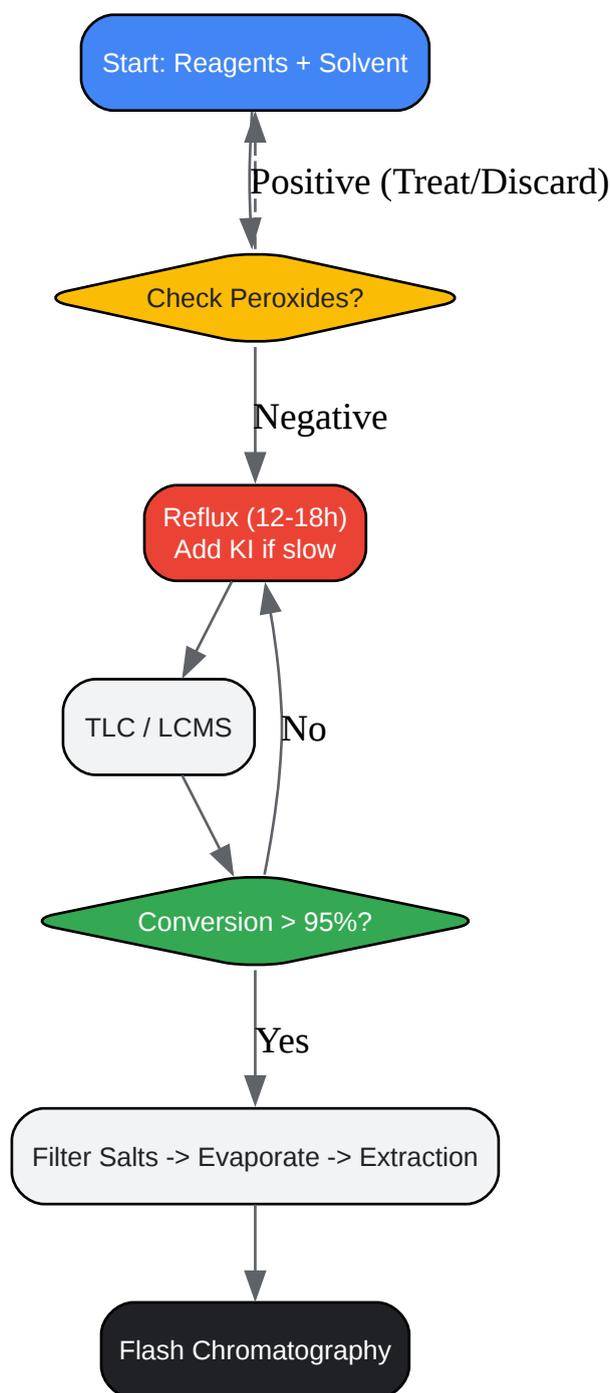
Step-by-Step Methodology

- Dissolution: Dissolve Secondary Amine (10 mmol) in DMF (20 mL).
- Base: Add DIPEA (20 mmol).

- Addition: Add **2-(2-Chloroethoxy)propane** (11 mmol).
- Thermal Cycle: Heat to 90 °C.
 - Note: Alkyl chlorides react slower than bromides. If reaction is sluggish after 6h, add NaI (0.5 equiv) to accelerate.
- Quench: Pour mixture into ice-water (100 mL).
- Extraction: Extract with

(3 x 30 mL). Amines often partition into organic; if the product is polar, use DCM.
- Purification: Amine products often require Column Chromatography (Silica, DCM/MeOH gradient) or conversion to HCl salt for crystallization.

Troubleshooting & Critical Parameters



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Figure 2: Decision tree for reaction execution and monitoring.

References

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Sources

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